3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(2,6-DIMETHYLPHENYL)PYRROLIDINE-2,5-DIONE
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Overview
Description
3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(2,6-DIMETHYLPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an adamantane moiety, a dimethylphenyl group, and a pyrrolidine-2,5-dione core, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(2,6-DIMETHYLPHENYL)PYRROLIDINE-2,5-DIONE typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, followed by amination to attach the amino group. The pyrrolidine-2,5-dione core is then synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(2,6-DIMETHYLPHENYL)PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated solvents and nucleophiles like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(2,6-DIMETHYLPHENYL)PYRROLIDINE-2,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(2,6-DIMETHYLPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the pyrrolidine-2,5-dione core can interact with active sites, modulating enzyme activity or receptor function. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with a methylphenol structure.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Uniqueness
3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(2,6-DIMETHYLPHENYL)PYRROLIDINE-2,5-DIONE is unique due to its combination of an adamantane moiety and a pyrrolidine-2,5-dione core, which imparts distinct chemical and biological properties not found in simpler compounds like cresol or benzylamine.
Properties
IUPAC Name |
3-(1-adamantylmethylamino)-1-(2,6-dimethylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-14-4-3-5-15(2)21(14)25-20(26)9-19(22(25)27)24-13-23-10-16-6-17(11-23)8-18(7-16)12-23/h3-5,16-19,24H,6-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCWJMWXWVNAEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)CC(C2=O)NCC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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